Enantiomeric Identity: (R) vs. (S) Configuration at C-4 Determines Suitability for Chiral Drug Candidate Synthesis
The (R)-5,8-dimethylchroman-4-amine hydrochloride (CAS 2173637-78-8) is the single (R)-enantiomer, whereas the (S)-enantiomer carries CAS 2173637-54-0 [1]. Published asymmetric synthetic methodology for (R)-chroman-4-amines achieves enantiomeric excess (ee) >95% via CBS reduction and azide inversion, whereas alternative routes to racemic or scalemic mixtures carry no such stereochemical guarantee [2]. No head-to-head biological comparison of the isolated (R)- and (S)-5,8-dimethyl enantiomers has been published; however, the absolute stereochemistry at C-4 is known to govern biological activity in related chroman-4-ol and chroman-4-amine series [3].
| Evidence Dimension | Absolute stereochemistry (C-4 configuration) |
|---|---|
| Target Compound Data | (R)-configuration (CAS 2173637-78-8); ee >95% achievable via reported asymmetric route [2] |
| Comparator Or Baseline | (S)-5,8-dimethylchroman-4-amine hydrochloride (CAS 2173637-54-0); no published ee specification for commercial material |
| Quantified Difference | Opposite absolute configuration; ee achievable >95% for (R) via CBS/azide route; quantitative bioactivity difference not reported for this scaffold |
| Conditions | Stereochemical assignment by X-ray crystallography or chiral HPLC; synthetic route from Daanen et al. 2010 |
Why This Matters
For procurement supporting chiral lead optimization, the defined (R)-enantiomer eliminates the confounding variable of stereochemical ambiguity that would be present with racemic or opposite-enantiomer material.
- [1] PubChem Compound Summary for CID 64982632 (R-enantiomer free base, CAS 1213861-74-5) and related S-enantiomer entries. National Center for Biotechnology Information (2025). View Source
- [2] Daanen, J. F., et al. (2010). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Tetrahedron Letters, 51(45), 5904–5907. View Source
- [3] Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. View Source
